REACTION_CXSMILES
|
FC1C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].C1(CC(Cl)=O)C=CC=CC=1.[F:22][C:23]1[CH:28]=[CH:27][C:26]([C:29](=[O:37])[CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:25][CH:24]=1.C1(C(CC2C=CC=CC=2)=O)C=CC=CC=1.Cl.[Br:54]Br.S([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl.O>[Br:54][CH:30]([C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1)[C:29]([C:26]1[CH:25]=[CH:24][C:23]([F:22])=[CH:28][CH:27]=1)=[O:37] |f:1.2.3.4,10.11.12|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
110.75 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)CC1=CC=CC=C1
|
Name
|
ice
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
109 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry 4 necked RB flask
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirring rod, pressure equalization funnel, N2 inlet and a CaCl2 guard tube
|
Type
|
TEMPERATURE
|
Details
|
The contents of the flask are further cooled to −10° C.
|
Type
|
ADDITION
|
Details
|
by adding common salt to ice bath
|
Type
|
CUSTOM
|
Details
|
fitted to the flask
|
Type
|
ADDITION
|
Details
|
added drop wise manner in 2-2½ hours
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction between −10° to 0° C
|
Type
|
ADDITION
|
Details
|
After the addition the reaction
|
Type
|
TEMPERATURE
|
Details
|
is maintained for a further period of 2 hours between −10° to 0° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
In process sample of reaction mixture
|
Type
|
STIRRING
|
Details
|
are stirred for ½ hr at this temperature
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
CUSTOM
|
Details
|
separated the organic phase
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with methylene chloride (500 ml).The combined methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
WASH
|
Details
|
is sequentially washed with 5% aqueous sodium bicarbonate (600 ml), water (600 ml) and 5% sodium chloride (400 ml)
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride extract
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical strring rod, pressure equalization funnel and a CaCl2 guard tube
|
Type
|
ADDITION
|
Details
|
4 ml of a 30% hydrobromic acid in acetic acid is then added
|
Type
|
CUSTOM
|
Details
|
is consumed instantly
|
Type
|
CUSTOM
|
Details
|
as indicated by colouration of reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 19±1° C.
|
Type
|
STIRRING
|
Details
|
stirred for about lhr at 21.5±3.5° C
|
Type
|
CUSTOM
|
Details
|
The organic layer is then separated
|
Type
|
STIRRING
|
Details
|
The organic layer is stirred with 5% aqueous sodium bicarbonate (400 ml) for about 1 hr at 21.5±3.5° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
STIRRING
|
Details
|
The organic layer is finally stirred with 5% aqueous sodium chloride(400 ml)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Methylene chloride is removed by distillation
|
Type
|
CUSTOM
|
Details
|
the syrup thus obtained
|
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)C1=CC=C(C=C1)F)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |